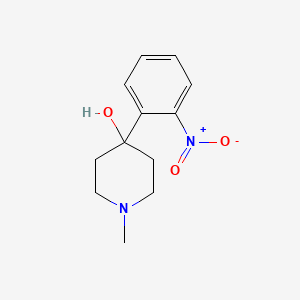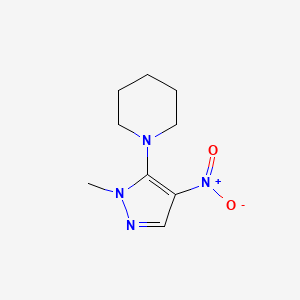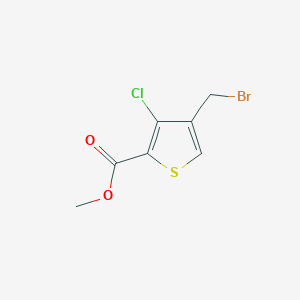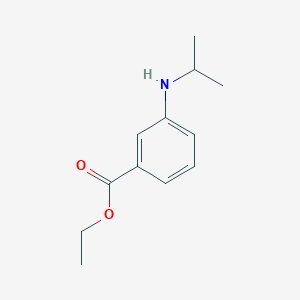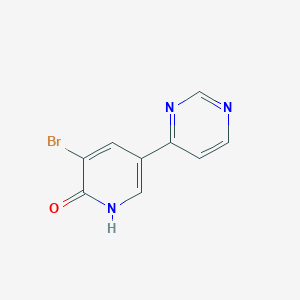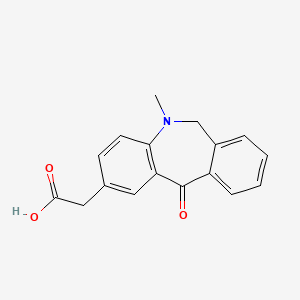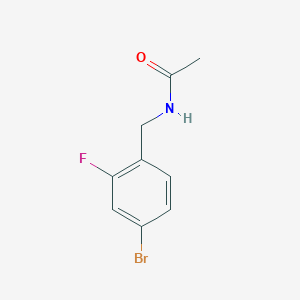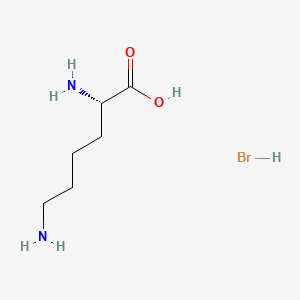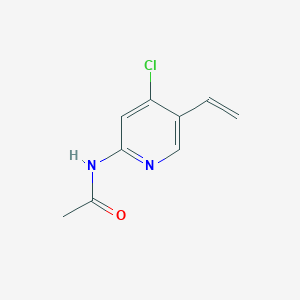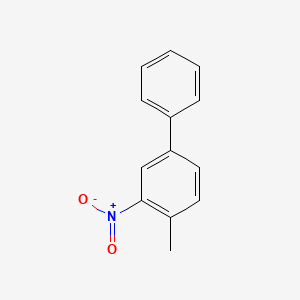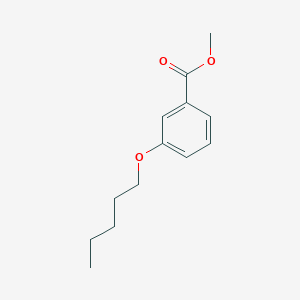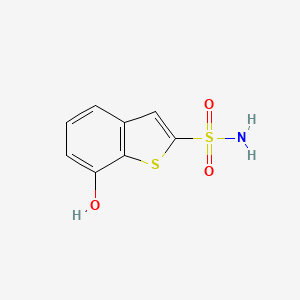
7-hydroxy-1-benzothiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-1-benzothiophene-2-sulfonamide is a chemical compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound is characterized by the presence of a hydroxyl group at the 7th position and a sulfonamide group at the 2nd position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-1-benzothiophene-2-sulfonamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the hydroxylated benzothiophene with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of benzothiophene ketones or aldehydes.
Reduction: Formation of benzothiophene amines.
Substitution: Formation of various substituted benzothiophenes depending on the reagents used.
Applications De Recherche Scientifique
7-Hydroxy-1-benzothiophene-2-sulfonamide has several scientific research applications, including:
Biology: Studied for its potential biological activities
Propriétés
Formule moléculaire |
C8H7NO3S2 |
|---|---|
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
7-hydroxy-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C8H7NO3S2/c9-14(11,12)7-4-5-2-1-3-6(10)8(5)13-7/h1-4,10H,(H2,9,11,12) |
Clé InChI |
PNLRJPAUMHTMEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)SC(=C2)S(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
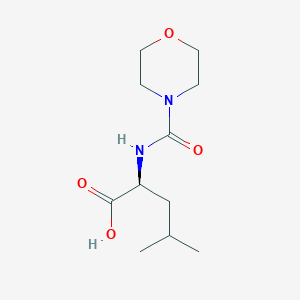

![7-Chloro-6-phenylimidazo[1,2-a]pyrimidine](/img/structure/B8713946.png)
